(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d]thiazole ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the prop-2-yn-1-yl group through a substitution reaction. The thiadiazole ring is then constructed via cyclization reactions, and finally, the carboxamide group is introduced through amidation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxyphenylboronic acid
- 4-Methoxyphenylboronic acid
- 3-Cyanophenylboronic acid
- 3-Fluorophenylboronic acid
Uniqueness
What sets (Z)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-methyl-1,2,3-thiadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups and the resulting chemical properties. This uniqueness allows for specific interactions with biological targets and the potential for diverse applications in various fields.
Properties
IUPAC Name |
N-(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S2/c1-4-7-19-11-6-5-10(21-3)8-12(11)22-15(19)16-14(20)13-9(2)17-18-23-13/h1,5-6,8H,7H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCSHQVLRZYKDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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